![molecular formula C19H21ClN2O4 B6320213 H-Aeg(Fmoc)-OH*HCl, 99% CAS No. 172405-44-6](/img/structure/B6320213.png)
H-Aeg(Fmoc)-OH*HCl, 99%
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Description
“H-Aeg(Fmoc)-OH*HCl, 99%” is also known as N-[N’-FMoc-(2’-aminoethyl)]glycine . It’s a type of amino acid derivative .
Physical and Chemical Properties The molecular formula of “H-Aeg(Fmoc)-OH*HCl, 99%” is C19H20N2O4 . Its molecular weight is 340.37 . The predicted boiling point is 588.9±40.0 °C, and the predicted density is 1.271±0.06 g/cm3 . The compound should be stored at 2-8°C .
Mechanism of Action
Target of Action
H-Aeg(Fmoc)-OH*HCl is a complex compound used in the field of peptide synthesis . The primary targets of this compound are amino acids that need to be modified . It interacts with these amino acids to protect the C-terminus carboxylic acid, typically as a methyl ester .
Mode of Action
The compound works by protecting the C-terminus carboxylic acid of amino acids during modification . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is a base-labile protecting group . The Fmoc group can be removed under mild basic conditions, allowing for the selective deprotection of esters .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the compound allows for the selective deprotection of esters, creating SPPS-ready amino acids .
Result of Action
The result of the action of H-Aeg(Fmoc)-OH*HCl is the creation of SPPS-ready amino acids . This allows for the synthesis of modified amino acids, which are useful in structure-activity relationship (SAR) studies .
Action Environment
The action of H-Aeg(Fmoc)-OH*HCl is influenced by environmental factors such as temperature and pH. For instance, the compound is stored at 2 - 8°C , indicating that it may be sensitive to higher temperatures. Moreover, the Fmoc group is removed under mild basic conditions , suggesting that the compound’s action is pH-dependent.
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKRRSOYXRZULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-aeg(h)-oh hydrochloride |
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